MM-589 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

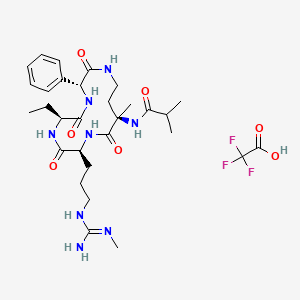

N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARXNZHWAWPJIY-HTCBAMNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45F3N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) is a critical dependency in certain forms of acute leukemia, particularly those with MLL gene translocations. This interaction is essential for the histone methyltransferase (HMT) activity of the MLL complex, which leads to the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of this process drives the expression of leukemogenic genes, such as HOXA9 and MEIS1. MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that effectively disrupts the WDR5-MLL interaction. This technical guide provides a comprehensive overview of MM-589, its trifluoroacetate (TFA) salt, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction to the WDR5-MLL Interaction

The MLL1 (KMT2A) protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development and hematopoiesis.[1] In a significant subset of acute leukemias, chromosomal translocations involving the MLL1 gene result in the production of fusion proteins that drive oncogenesis. The catalytic activity of both wild-type and fusion MLL proteins is dependent on its interaction with a core complex of proteins, of which WDR5 is a key component.[1][2] WDR5 acts as a scaffolding protein, binding to a conserved "Win" (WDR5-interaction) motif on MLL1 and presenting the histone H3 tail for methylation.[3][4] This interaction stabilizes the MLL complex and is essential for its H3K4 methyltransferase activity.[1][2] Consequently, inhibiting the WDR5-MLL PPI has emerged as a promising therapeutic strategy for MLL-rearranged leukemias.[1][5]

MM-589: A Potent WDR5-MLL Inhibitor

MM-589 is a macrocyclic peptidomimetic designed to mimic the MLL Win motif and bind with high affinity to the central pocket on WDR5, thereby competitively inhibiting the native WDR5-MLL interaction.[6][7] The trifluoroacetate (TFA) salt of MM-589 is often used in research due to its enhanced water solubility and stability, while exhibiting comparable biological activity to the free form.[8]

Mechanism of Action

MM-589 directly targets the MLL binding pocket on WDR5.[6][7] By occupying this site, MM-589 prevents the recruitment of MLL to the WDR5-containing complex. This disruption leads to a reduction in H3K4 methylation at MLL target gene promoters, ultimately suppressing the transcription of key leukemogenic genes and inhibiting the proliferation of MLL-rearranged leukemia cells.[6][9]

Quantitative Data

The potency of MM-589 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Activity of MM-589

| Assay Type | Parameter | Value | Reference |

| WDR5 Binding | IC50 | 0.90 nM | [5][8][10] |

| WDR5 Binding | Ki | < 1 nM | [5][8] |

| MLL HMT Activity | IC50 | 12.7 nM | [5][8][10] |

Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines

| Cell Line | Genotype | Parameter | Value | Reference |

| MV4-11 | MLL-AF4 | IC50 | 0.25 µM (250 nM) | [5][8][10] |

| MOLM-13 | MLL-AF9 | IC50 | 0.21 µM | [1][10] |

| HL-60 | MLL-wildtype | IC50 | 8.6 µM | [1][5][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for the key experiments used to characterize MM-589, based on standard laboratory practices and information from the cited literature.

Fluorescence Polarization (FP) Assay for WDR5 Binding

This competitive binding assay measures the ability of MM-589 to displace a fluorescently labeled MLL peptide from WDR5.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

Dilute recombinant human WDR5 protein to the desired concentration in assay buffer.

-

Dilute a fluorescently labeled MLL peptide (e.g., FITC-labeled MLL Win motif peptide) to the desired concentration in assay buffer.

-

Prepare a serial dilution of MM-589 TFA in assay buffer.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black plate, add WDR5 protein, fluorescently labeled MLL peptide, and either MM-589 or vehicle control (DMSO).

-

The final concentrations of WDR5 and the fluorescent peptide should be optimized to give a stable and robust FP signal.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a suitable plate reader.

-

Plot the FP signal against the logarithm of the MM-589 concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

AlphaLISA-based MLL Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of the MLL complex and its inhibition by MM-589.

Protocol:

-

Reagent Preparation:

-

Assemble the MLL core complex (MLL, WDR5, RbBP5, ASH2L).

-

Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 5 mM DTT, 0.01% BSA).

-

Prepare solutions of S-adenosylmethionine (SAM) as the methyl donor and a biotinylated histone H3 peptide substrate.

-

Prepare a serial dilution of this compound.

-

-

Enzymatic Reaction:

-

In a 384-well plate, combine the MLL complex, MM-589 or vehicle, and the histone H3 peptide substrate.

-

Initiate the reaction by adding SAM.

-

Incubate at room temperature for a set time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and add AlphaLISA acceptor beads conjugated to an antibody specific for methylated H3K4 and streptavidin-coated donor beads.

-

Incubate in the dark at room temperature (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

Plot the AlphaLISA signal against the logarithm of the MM-589 concentration and determine the IC50 value.[7]

-

Cell Viability (WST-8) Assay

This colorimetric assay measures the cytotoxic effect of MM-589 on leukemia cell lines.

Protocol:

-

Cell Culture:

-

Culture human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) under standard conditions.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density.

-

Add serially diluted this compound to the wells.

-

Incubate the plate for a specified duration (e.g., 4 or 7 days).[10]

-

-

Measurement:

-

Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to vehicle-treated control cells.

-

Determine the IC50 value by plotting cell viability against the logarithm of the MM-589 concentration.[10]

-

Signaling Pathway

The WDR5-MLL interaction is a central node in the epigenetic regulation of gene expression. Its inhibition by MM-589 has downstream effects on the transcription of oncogenes.

Conclusion

MM-589 is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction, demonstrating significant activity in preclinical models of MLL-rearranged leukemia.[1][6][7] Its high affinity for WDR5 and its ability to disrupt the MLL histone methyltransferase complex make it a valuable tool for further research into the epigenetic dependencies of cancer and a promising starting point for the development of novel targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working in this field.

References

- 1. sketchviz.com [sketchviz.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. zellx.de [zellx.de]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. abcam.com [abcam.com]

- 6. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. himedialabs.com [himedialabs.com]

- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Potent WDR5-MLL Inhibitor, MM-589 TFA: A Technical Overview for Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MM-589 TFA, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction. This document consolidates key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows for researchers in acute myeloid leukemia (AML).

Core Concepts and Mechanism of Action

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A subset of AML cases is driven by chromosomal translocations involving the MLL1 (Mixed-Lineage Leukemia 1, also known as KMT2A) gene. The MLL1 protein is a histone methyltransferase that plays a crucial role in regulating gene expression.[1] The enzymatic activity of MLL1 is dependent on its interaction with other proteins, forming a core complex. A key component of this complex is WDR5, which binds to MLL1 and is essential for its histone H3 lysine 4 (H3K4) methyltransferase (HMT) activity.[1][2]

MM-589 is a compound designed to specifically disrupt the protein-protein interaction (PPI) between WDR5 and MLL1.[1][3] By binding to a well-defined pocket on WDR5, MM-589 prevents the association of MLL1, thereby inhibiting the H3K4 methyltransferase activity of the MLL1 complex.[3][4] This targeted inhibition of MLL1's enzymatic function is a promising therapeutic strategy for AML subtypes harboring MLL translocations.[2]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Enzyme Inhibition

| Target | Assay Type | Metric | Value | Reference |

| WDR5 | Binding Assay | IC50 | 0.90 nM | [4] |

| WDR5 | Binding Assay | Ki | < 1 nM | [1] |

| MLL H3K4 Methyltransferase | HMT Activity Assay | IC50 | 12.7 nM | [4] |

Table 2: In Vitro Cytotoxicity in AML Cell Lines

| Cell Line | MLL Status | Metric | Value (µM) | Reference |

| MV4-11 | MLL-AF4 | IC50 | 0.25 | [1] |

| MOLM-13 | MLL-AF9 | IC50 | 0.21 | [1] |

| HL-60 | MLL-wildtype | IC50 | 8.6 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for the key assays used in the evaluation of this compound, based on available information.

AlphaLISA-Based MLL H3K4 Methyltransferase (HMT) Functional Assay

This assay is designed to quantify the methyltransferase activity of the MLL1 complex and assess the inhibitory potential of compounds like MM-589.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. In this context, a biotinylated histone H3 peptide substrate is used. Upon methylation by the MLL1 complex, an antibody specific to the methylated lysine residue, conjugated to an AlphaLISA acceptor bead, binds to the substrate. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The intensity of this signal is proportional to the level of histone methylation.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA).

-

Dilute the MLL1 enzyme complex, biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM, the methyl donor) in the assay buffer to desired concentrations.

-

Prepare serial dilutions of this compound.

-

-

Enzyme Reaction:

-

In a 384-well plate, add the MLL1 enzyme complex and the this compound dilution (or vehicle control).

-

Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the biotinylated histone H3 peptide and SAM.

-

Incubate for a defined period (e.g., 1 hour) at room temperature to allow for the methylation reaction.

-

-

Detection:

-

Stop the reaction and add the AlphaLISA acceptor beads conjugated with the anti-methylated H3K4 antibody.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature in the dark.

-

Add the streptavidin-coated donor beads.

-

Incubate for a further period (e.g., 30 minutes) at room temperature in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Disclaimer: The specific concentrations of reagents, incubation times, and buffer compositions for the this compound study were not available in the public domain. The above protocol is a generalized representation based on similar AlphaLISA HMT assays.[5][6][7]

Cell Growth Inhibition Assay

This assay determines the cytotoxic effect of this compound on AML cell lines.

Generalized Protocol:

-

Cell Culture:

-

Culture AML cell lines (e.g., MV4-11, MOLM-13, HL-60) in appropriate media and conditions.

-

-

Compound Treatment:

-

Seed the cells in 96-well plates at a predetermined density.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a specified duration (e.g., 4 or 7 days).

-

-

Viability Assessment:

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control cells.

-

Calculate the IC50 value, representing the concentration of this compound that inhibits cell growth by 50%.

-

Experimental Workflow Visualization

The following diagram outlines a typical preclinical experimental workflow for the evaluation of a WDR5-MLL inhibitor like this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. domainex.co.uk [domainex.co.uk]

Structure of the MM-589 TFA Complex with WDR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of the MM-589 trifluoroacetate (TFA) salt in complex with the WD repeat-containing protein 5 (WDR5). MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WDR5-mixed-lineage leukemia (MLL) protein-protein interaction, a critical epigenetic target in various cancers, particularly MLL-rearranged leukemias.

Introduction

WD repeat-containing protein 5 (WDR5) is a core component of several chromatin-modifying complexes, including the MLL/SET1 histone methyltransferase (HMT) complexes responsible for histone H3 lysine 4 (H3K4) methylation. This epigenetic mark is crucial for transcriptional activation, and its misregulation is a hallmark of certain aggressive cancers. WDR5 acts as a scaffold, presenting the MLL protein to its histone substrate. The interaction between WDR5 and MLL is mediated by a conserved "WIN" (WDR5-interaction) motif on MLL that binds to a central pocket on WDR5.

MM-589 was developed as a high-affinity inhibitor that targets this WIN site on WDR5, thereby disrupting the WDR5-MLL interaction and inhibiting the downstream HMT activity of the MLL complex. This guide details the binding characteristics, structural basis of interaction, and the experimental protocols used to elucidate the properties of the MM-589-WDR5 complex.

Data Presentation

The following tables summarize the quantitative data for MM-589's binding affinity, inhibitory activity, and cellular effects.

Table 1: Biochemical Activity of MM-589

| Parameter | Value | Description |

| IC50 (WDR5 Binding) | 0.90 nM | Concentration of MM-589 required to inhibit 50% of the binding of a fluorescently labeled MLL peptide to WDR5 in a competitive binding assay.[1][2][3][4] |

| Ki (WDR5 Binding) | <1 nM | Inhibition constant, indicating the high binding affinity of MM-589 for WDR5.[1][5] |

| IC50 (MLL HMT Activity) | 12.7 nM | Concentration of MM-589 required to inhibit 50% of the histone H3K4 methyltransferase activity of the MLL complex.[1][2][3] |

Table 2: Cellular Activity of MM-589

| Cell Line | MLL Status | IC50 (Cell Growth) | Description |

| MV4-11 | MLL-AF4 fusion | 0.25 µM | Human acute myeloid leukemia (AML) cell line with an MLL rearrangement.[3][5] |

| MOLM-13 | MLL-AF9 fusion | 0.21 µM | Human AML cell line with an MLL rearrangement.[3][5] |

| HL-60 | Wild-type MLL | 8.6 µM | Human promyelocytic leukemia cell line with wild-type MLL, used as a negative control.[3][5] |

Table 3: Crystallographic Data for the MM-589-WDR5 Complex (PDB ID: 5VFC)

| Parameter | Value |

| Resolution | 1.64 Å |

| R-Value Work | 0.148 |

| R-Value Free | 0.174 |

| Space Group | C 1 2 1 |

| Unit Cell Dimensions (a, b, c) | 88.35 Å, 58.56 Å, 56.80 Å |

| Unit Cell Angles (α, β, γ) | 90°, 96.16°, 90° |

Data sourced from the RCSB Protein Data Bank entry 5VFC.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

WDR5 Protein Expression and Purification

Human WDR5 (residues 23-334) is cloned into a pET-based expression vector with an N-terminal affinity tag (e.g., His-SUMO). The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM, and the culture is incubated overnight at 16°C.

Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication. The lysate is cleared by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 300 mM imidazole. The affinity tag is cleaved by a specific protease (e.g., SUMO protease) during overnight dialysis against a low-imidazole buffer. A second Ni-NTA column is used to remove the cleaved tag and the protease. The final purification step is size-exclusion chromatography (SEC) using a column equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

AlphaLISA-Based WDR5-MLL Binding Assay

The inhibitory activity of MM-589 on the WDR5-MLL interaction is determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). The assay is performed in a 384-well plate in a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

-

A constant concentration of biotinylated MLL-WIN peptide and His-tagged WDR5 are incubated with varying concentrations of MM-589 for 1 hour at room temperature.

-

Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads are added to the wells.

-

The plate is incubated for another hour in the dark at room temperature.

-

The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the binding of the MLL peptide to WDR5 brings the Donor and Acceptor beads into close proximity, generating a luminescent signal. MM-589 competes with the MLL peptide for binding to WDR5, leading to a decrease in the signal.

-

IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.

MLL Histone Methyltransferase (HMT) Assay

The effect of MM-589 on the enzymatic activity of the MLL complex is assessed using an HMT assay. The reconstituted MLL core complex (containing MLL, WDR5, RbBP5, and ASH2L) is used.

-

The MLL complex is incubated with a histone H3 substrate, S-adenosyl-L-[3H]-methionine (as a methyl donor), and varying concentrations of MM-589 in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT).

-

The reaction is incubated at 30°C for 1 hour.

-

The reaction is stopped, and the histone substrate is captured on a filter paper or by another separation method.

-

The amount of incorporated radioactivity, corresponding to the level of histone methylation, is quantified using a scintillation counter.

-

IC50 values are determined from the dose-response curves.

Cell Growth Inhibition Assay

The anti-proliferative effects of MM-589 are evaluated in leukemia cell lines.

-

Cells (e.g., MV4-11, MOLM-13, HL-60) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).

-

The cells are treated with a serial dilution of MM-589 or DMSO as a vehicle control.

-

The plates are incubated for 4 to 7 days at 37°C in a humidified 5% CO2 atmosphere.

-

Cell viability is assessed using a colorimetric assay such as WST-8 or MTT. A reagent is added to the wells, which is converted into a colored formazan product by metabolically active cells.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

X-ray Crystallography of the MM-589-WDR5 Complex

For crystallization, purified WDR5 is concentrated to approximately 10 mg/mL and incubated with a molar excess of MM-589.

-

The complex is crystallized using the vapor diffusion method. Crystals of the MM-589-WDR5 complex can be grown in conditions such as 0.1 M Bis-Tris pH 6.5, 26% PEG 8000, and 0.1 M ammonium sulfate.

-

Crystals are cryoprotected using the mother liquor supplemented with a cryoprotectant (e.g., 20% glycerol) and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined WDR5 structure as the search model.

-

The model is refined using iterative cycles of manual model building and computational refinement to yield the final structure.

Visualizations

The following diagrams illustrate key pathways and workflows related to the MM-589-WDR5 complex.

References

- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wang Lab - Publications [shaomeng-wang.lab.medicine.umich.edu]

- 3. [논문]Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction [scienceon.kisti.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. Author Guidelines [researcher-resources.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Interaction

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that disrupts the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) proteins. This interaction is a critical dependency for the survival and proliferation of certain cancer cells, particularly acute leukemias with MLL gene rearrangements. The trifluoroacetic acid (TFA) salt of MM-589 is often utilized to enhance its solubility and stability for research purposes. This document provides a comprehensive overview of the discovery, mechanism of action, and a putative synthesis strategy for MM-589 TFA, along with detailed experimental protocols for its biological evaluation.

Discovery and Rationale

The discovery of MM-589 stemmed from a focused effort to identify small molecules that could inhibit the WDR5-MLL PPI, a key driver in MLL-rearranged leukemias.[1][2] The rationale was to develop a therapeutic agent that could mimic the binding of MLL to WDR5, thereby competitively inhibiting the formation of the functional MLL histone methyltransferase (HMT) complex.

The initial discovery process involved the screening of non-peptide small molecules to identify initial hits.[2] These early compounds served as the foundation for a structure-based design and optimization campaign. This effort led to the development of a series of macrocyclic peptidomimetics with improved potency and cell permeability, culminating in the identification of MM-589 (also referred to as compound 18 in the primary literature).[3]

Mechanism of Action and Signaling Pathway

MM-589 exerts its biological effects by directly binding to WDR5 with high affinity, physically blocking its interaction with MLL.[3][4] The WDR5-MLL complex is a core component of the SET1/MLL family of histone methyltransferases, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[5] H3K4 methylation is an epigenetic mark associated with active gene transcription.

In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the WDR5-MLL complex to target genes, such as the HOXA9 and MEIS1 oncogenes. This results in their sustained overexpression, driving leukemogenesis. By disrupting the WDR5-MLL interaction, MM-589 inhibits the H3K4 methyltransferase activity of the complex, leading to a downstream reduction in the expression of these critical oncogenes.[6] This, in turn, induces cell-cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[7]

Figure 1. Simplified signaling pathway of MM-589 action.

Quantitative Biological Data

The biological activity of MM-589 has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding and Enzyme Inhibition

| Target | Assay Type | Metric | Value (nM) | Reference |

| WDR5 | Binding Assay | IC50 | 0.90 | [3][4] |

| WDR5 | Binding Assay | Ki | < 1 | [1][3] |

| MLL H3K4 HMT | Functional Assay | IC50 | 12.7 | [3][4] |

Table 2: Cell Growth Inhibition in Human Leukemia Cell Lines

| Cell Line | Description | Metric | Value (µM) | Reference |

| MV4-11 | MLL-AF4 fusion | IC50 | 0.25 | [4][7] |

| MOLM-13 | MLL-AF9 fusion | IC50 | 0.21 | [4][7] |

| HL-60 | MLL wild-type | IC50 | 8.6 | [4][7] |

Synthesis of this compound

While the primary literature from the discovery of MM-589 does not provide a detailed, step-by-step synthesis protocol in its publicly available sections, a putative synthesis workflow can be constructed based on general principles of solid-phase peptide synthesis (SPPS) and macrocyclization techniques commonly employed for peptidomimetics.

The synthesis would likely involve the sequential coupling of protected amino acid and non-proteinogenic building blocks on a solid support, followed by on-resin or in-solution macrocyclization, and subsequent deprotection and purification.

Figure 2. Putative workflow for the synthesis of this compound.

Experimental Protocols

AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay

This assay is designed to quantify the methyltransferase activity of the MLL complex and the inhibitory effect of compounds like MM-589.

Materials:

-

Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)

-

Biotinylated histone H3 peptide substrate

-

S-adenosylmethionine (SAM)

-

AlphaLISA anti-methylated H3K4 antibody-conjugated acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well microplates

-

Alpha-enabled plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the MLL core complex, biotinylated H3 peptide, and the this compound dilutions.

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.

-

Incubate in the dark to allow for antibody-antigen binding.

-

Add the streptavidin-coated donor beads.

-

Incubate further in the dark to allow for biotin-streptavidin binding.

-

Read the plate on an Alpha-enabled plate reader to measure the chemiluminescent signal.

-

Calculate IC50 values from the dose-response curves.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of leukemia cell lines.

Materials:

-

Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Seed the leukemia cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Add the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

MM-589 is a groundbreaking tool compound for studying the biological roles of the WDR5-MLL interaction and a promising lead for the development of novel therapeutics for MLL-rearranged leukemias. Its high potency and cell permeability make it a valuable asset for both in vitro and in vivo research. This guide provides a comprehensive overview of its discovery, mechanism of action, and essential experimental protocols for its biological characterization. Further research into the synthesis and optimization of MM-589 and similar macrocyclic peptidomimetics holds the potential to yield new and effective treatments for cancers with epigenetic vulnerabilities.

References

- 1. Diversity-oriented synthesis of macrocyclic peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diversity-oriented synthesis of macrocyclic peptidomimetics [agris.fao.org]

- 4. A diversity-oriented synthesis strategy enabling the combinatorial-type variation of macrocyclic peptidomimetic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Cell Permeability and Intracellular Activity of MM-589 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability and intracellular activity of MM-589 TFA, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of acute leukemia.[4][5]

Evidence of Cell Permeability

The cell permeability of this compound is primarily demonstrated through its potent and selective inhibition of intracellular targets and its corresponding effects on cell growth in various human leukemia cell lines.[1][2][3] While direct quantitative measurements of its membrane permeability, such as those from Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell assays, are not extensively detailed in publicly available literature, its significant intracellular bioactivity serves as strong evidence of its ability to cross the cell membrane.

The trifluoroacetic acid (TFA) salt form of MM-589 may contribute to its solubility and stability, which are crucial properties for a cell-permeable compound.[2]

Intracellular Bioactivity Data

This compound has been shown to effectively engage its intracellular target, WDR5, leading to the inhibition of the MLL histone methyltransferase (HMT) activity and subsequent selective cytotoxicity against cancer cells harboring MLL translocations.[1][6] The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of MM-589

| Target/Process | IC50 Value | Notes |

| WDR5 Binding | 0.90 nM | Demonstrates high-affinity binding to its direct intracellular target.[1][3][5] |

| MLL H3K4 Methyltransferase (HMT) Activity | 12.7 nM | Shows potent inhibition of the enzymatic activity of the MLL complex.[1][3][5] |

Table 2: Cellular Growth Inhibition by MM-589

| Cell Line | Description | IC50 Value |

| MV4-11 | Human leukemia cell line with MLL-AF4 fusion protein | 0.25 µM |

| MOLM-13 | Human leukemia cell line with MLL-AF4 fusion protein | 0.21 µM |

| HL-60 | Human leukemia cell line lacking MLL translocation | 8.6 µM |

The data clearly indicate that MM-589 is significantly more potent in cell lines dependent on the MLL fusion protein, highlighting its selective mechanism of action following cellular uptake.[2][5]

Experimental Protocols

While specific protocols for determining the cell permeability of this compound are not available, this section provides a detailed, representative methodology for assessing the compound's cytotoxic effects on leukemia cell lines, a key indicator of its cell permeability and intracellular activity.

Cell Viability Assay (WST-8 Assay)

This protocol is a standard method for determining cell viability and proliferation, as referenced in the evaluation of MM-589's activity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60).

Materials:

-

This compound

-

Human leukemia cell lines (MV4-11, MOLM-13, HL-60)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

WST-8 reagent (e.g., CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the leukemia cell lines in RPMI-1640 medium until they reach the logarithmic growth phase.

-

Harvest the cells and adjust the cell density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10 µM).

-

Add the desired final concentrations of this compound to the wells containing the cells. Include a vehicle control (DMSO only).

-

-

Incubation:

-

WST-8 Assay:

-

After the incubation period, add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizations

Signaling Pathway of MM-589 Action

The following diagram illustrates the mechanism of action of MM-589. It enters the cell and binds to WDR5, thereby inhibiting the MLL-WDR5 protein-protein interaction. This leads to a downstream reduction in H3K4 methylation and suppression of oncogenic gene expression, ultimately resulting in the inhibition of leukemia cell growth.

Caption: Mechanism of action of MM-589.

Experimental Workflow for Cell Viability Assay

The diagram below outlines the key steps in the experimental workflow for determining the cytotoxic effects of this compound.

Caption: Workflow for assessing cell viability.

References

- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

MM-589 TFA: A Potent Chemical Probe for Interrogating the WDR5-MLL Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MM-589 TFA, a highly potent and cell-permeable macrocyclic peptidomimetic that serves as a chemical probe for the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction (PPI). This compound offers researchers a powerful tool to investigate the biological functions of the WDR5-MLL1 complex and its role in cancer, particularly in acute leukemias with MLL rearrangements. This document details the mechanism of action, quantitative biochemical and cellular activity, and provides detailed protocols for key experimental assays.

Introduction

The interaction between WDR5 and the MLL1 histone methyltransferase is a critical dependency for the oncogenic activity of MLL fusion proteins, which are characteristic of a subset of aggressive acute leukemias[1][2]. WDR5 acts as a scaffold protein, presenting the histone H3 tail for methylation by the MLL1 complex, a process essential for the regulation of gene expression, including key developmental and pro-leukemogenic genes[3]. The development of small molecule inhibitors targeting this PPI has emerged as a promising therapeutic strategy. MM-589 is a potent inhibitor of this interaction, binding to WDR5 with high affinity and disrupting the assembly of the functional MLL1 complex[1][2][4]. This compound is the trifluoroacetic acid salt form of MM-589, which typically offers improved solubility and stability for research purposes.

Mechanism of Action

MM-589 acts as a competitive inhibitor of the WDR5-MLL interaction. It binds to a shallow, hydrophobic cleft on the surface of WDR5, the same site that recognizes a conserved arginine-containing motif within MLL1 known as the WDR5-interacting (WIN) motif[3][4]. By occupying this "WIN site," MM-589 effectively prevents the recruitment of MLL1 to the WDR5 scaffold, thereby inhibiting the histone methyltransferase (HMT) activity of the MLL1 complex. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation at target gene loci, ultimately resulting in the downregulation of oncogenic gene expression programs and the induction of apoptosis in MLL-rearranged leukemia cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: Biochemical Activity of MM-589

| Parameter | Value | Description | Reference |

| WDR5 Binding IC50 | 0.90 nM | Concentration of MM-589 required to inhibit 50% of WDR5 binding. | [1][2][4] |

| MLL H3K4 HMT Activity IC50 | 12.7 nM | Concentration of MM-589 required to inhibit 50% of MLL histone methyltransferase activity. | [1][2][4] |

| WDR5 Binding Ki | <1 nM | Inhibition constant for the binding of MM-589 to WDR5. | [1][2] |

Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines

| Cell Line | MLL Status | IC50 (4 days) | IC50 (7 days) | Reference |

| MOLM-13 | MLL-AF9 fusion | 0.21 µM | 0.1 µM | [1] |

| MV4-11 | MLL-AF4 fusion | 0.25 µM | Not Reported | [1] |

| HL-60 | No MLL translocation | 8.56 µM | Not Reported | [1] |

Signaling Pathways and Experimental Workflows

WDR5-MLL Signaling Pathway and Inhibition by MM-589

The following diagram illustrates the central role of the WDR5-MLL1 complex in histone methylation and gene transcription, and how MM-589 disrupts this process.

Caption: WDR5-MLL1 signaling pathway and its inhibition by this compound.

Downstream Consequences of WDR5 Inhibition

Inhibition of the WDR5-MLL interaction by MM-589 has significant downstream effects, including the modulation of MYC and p53 pathways, leading to cell cycle arrest and apoptosis.

Caption: Downstream effects of WDR5-MLL inhibition by this compound.

Experimental Workflow for Cellular Activity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound on leukemia cell lines.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

AlphaLISA-based MLL H3K4 Histone Methyltransferase (HMT) Assay

This protocol describes a representative AlphaLISA assay to measure the inhibitory effect of this compound on MLL1 HMT activity.

Materials:

-

Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

-

Biotinylated Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA anti-H3K4me3 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 2.5 µL of the MLL1 complex (final concentration, e.g., 1-5 nM).

-

Add 2.5 µL of this compound dilutions or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate mix containing biotinylated H3 peptide (final concentration, e.g., 50 nM) and SAM (final concentration, e.g., 10 µM).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing AlphaLISA anti-H3K4me3 Acceptor beads (final concentration, e.g., 20 µg/mL) and Streptavidin-coated Donor beads (final concentration, e.g., 20 µg/mL).

-

Incubate the plate in the dark for 60 minutes at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values using a suitable data analysis software.

WST-8 Cell Viability/Cytotoxicity Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

96-well clear-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Culture leukemia cells to a logarithmic growth phase.

-

Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for the desired period (e.g., 4 or 7 days) in a humidified incubator.

-

At the end of the incubation period, add 10 µL of WST-8 reagent to each well.

-

Incubate the plates for 1-4 hours in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Conclusion

This compound is a highly potent and selective chemical probe for the WDR5-MLL protein-protein interaction. Its well-characterized biochemical and cellular activities, coupled with its cell permeability, make it an invaluable tool for dissecting the roles of the WDR5-MLL complex in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the epigenetics of cancer and the development of novel therapeutic strategies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Wang Lab - Publications [shaomeng-wang.lab.medicine.umich.edu]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of MM-589: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 has emerged as a highly potent, cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmark drivers of a particularly aggressive form of acute leukemia. By disrupting the WDR5-MLL complex, MM-589 effectively suppresses the histone H3 lysine 4 (H3K4) methyltransferase activity of MLL, leading to the downregulation of key target genes such as HOXA9 and MEIS1 and subsequent inhibition of leukemic cell proliferation. This document provides an in-depth overview of the biological activity of MM-589, including its inhibitory potency, cellular effects, and the experimental methodologies used for its characterization.

Note on Enantiomers: Publicly available scientific literature to date does not provide a discrete analysis of the biological activities of the individual TFA enantiomers of MM-589. The data presented herein pertains to the compound as "MM-589" or its racemic mixture, as described in the primary research.

Quantitative Biological Activity of MM-589

The biological efficacy of MM-589 has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory and cytotoxic activities of the compound.

Table 1: Biochemical Activity of MM-589

| Target | Assay Type | Metric | Value (nM) | Reference |

| WDR5 | Biochemical Binding Assay | IC50 | 0.90 | [1][2][3] |

| MLL H3K4 Methyltransferase | Enzyme Activity Assay | IC50 | 12.7 | [1][2][3] |

Table 2: Cellular Activity of MM-589 in Human Leukemia Cell Lines

| Cell Line | Genetic Background | Metric | Value (µM) | Reference |

| MV4-11 | MLL-AF4 | IC50 | 0.25 | [1][2] |

| MOLM-13 | MLL-AF9 | IC50 | 0.21 | [1][2] |

| HL-60 | MLL wild-type | IC50 | 8.6 | [1][2] |

Mechanism of Action: WDR5-MLL Interaction and its Inhibition

MM-589 exerts its therapeutic effect by targeting a critical protein-protein interaction in the MLL histone methyltransferase complex. The diagram below illustrates the signaling pathway and the inhibitory action of MM-589.

Caption: Inhibition of the WDR5-MLL1 interaction by MM-589.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable protocols for the key experiments cited in the evaluation of MM-589, based on standard laboratory practices.

WDR5-MLL Interaction Assay (AlphaLISA-based)

This assay is a high-throughput method to quantify the binding affinity of inhibitors to the WDR5-MLL interaction.

Caption: Workflow for the AlphaLISA-based WDR5-MLL interaction assay.

Methodology:

-

Reagents: Biotinylated MLL-derived peptide, Glutathione S-transferase (GST)-tagged WDR5 protein, Streptavidin-coated Donor beads, anti-GST antibody-coated Acceptor beads, MM-589 in a suitable solvent (e.g., DMSO), and assay buffer.

-

Procedure:

-

A solution of biotinylated MLL peptide and GST-WDR5 is prepared in the assay buffer.

-

Serial dilutions of MM-589 are added to the wells of a microplate.

-

The MLL peptide and WDR5 protein mixture is then added to the wells containing the inhibitor.

-

The plate is incubated to allow for the binding interaction to reach equilibrium.

-

A mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads is added to the wells.

-

The plate is incubated in the dark to allow for bead-protein complex formation.

-

-

Data Acquisition: The plate is read on an AlphaScreen-capable plate reader. The intensity of the light emission at 615 nm is recorded.

-

Data Analysis: The emission signal is inversely proportional to the inhibitory activity of MM-589. IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay determines the cytotoxic effect of MM-589 on cancer cell lines.

Methodology:

-

Cell Culture: Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

A serial dilution of MM-589 is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 4 or 7 days).

-

-

Data Acquisition:

-

For an MTS assay, a solution containing the MTS reagent and an electron coupling reagent (PES) is added to each well. After incubation, the absorbance at 490 nm is measured, which is directly proportional to the number of viable cells.

-

For a CellTiter-Glo® assay, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.

-

-

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

MM-589 is a potent and selective inhibitor of the WDR5-MLL interaction, demonstrating significant promise as a therapeutic agent for MLL-rearranged leukemias. Its high biochemical and cellular potency, coupled with its cell permeability, underscore its potential for further preclinical and clinical development. Future studies investigating the individual activities of its enantiomers could provide deeper insights into the structure-activity relationship and potentially lead to the development of even more potent and selective inhibitors of this critical oncogenic pathway.

References

- 1. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]

MM-589 TFA: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability profile of MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] Understanding these characteristics is critical for the effective design and execution of in vitro and in vivo studies.

Core Compound Attributes

MM-589 is a macrocyclic peptidomimetic that demonstrates high-affinity binding to WDR5, thereby disrupting the WDR5-MLL complex and inhibiting the histone methyltransferase (HMT) activity of MLL.[1] The trifluoroacetate (TFA) salt form of MM-589 is commonly used in research and is noted to possess enhanced water solubility and stability compared to its free form.[4]

Quantitative Solubility Profile

The solubility of this compound has been determined in common laboratory solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility | Molar Concentration (mM) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 36.40 | Ultrasonic and warming to 60°C |

| Water | 40 mg/mL | 58.25 | Ultrasonic and pH adjustment to 2 with 1M HCl |

Note: The solubility of this compound in aqueous solutions is significantly influenced by pH.

Stability Profile

Proper storage and handling are essential to maintain the integrity of this compound. The following stability recommendations are based on available data.

| Storage Condition | Duration | Notes |

| Stock Solution at -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |

| Stock Solution at -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |

To enhance solubility upon reconstitution, it is recommended to warm the vial to 37°C and utilize an ultrasonic bath.[1] For aqueous stock solutions, filtration through a 0.22 µm filter is advised before use.[2]

Experimental Protocols

Determination of Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a buffer of choice.

Materials:

-

This compound (solid)

-

Selected buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with tight-fitting caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer.

-

Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the suspension for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated HPLC or LC-MS method.

-

The determined concentration represents the equilibrium solubility of this compound in the tested buffer.

Experimental Workflow for Solubility Determination

References

- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MM-589 TFA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 TFA is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3] The WDR5-MLL interaction is crucial for the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[4] Dysregulation of the MLL complex, often due to chromosomal translocations, is a hallmark of certain aggressive hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4] this compound disrupts the WDR5-MLL complex, leading to the inhibition of H3K4 methylation and subsequent downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and downstream signaling pathways.

Mechanism of Action

This compound operates by competitively binding to the "WIN" (WDR5-interacting) motif on the surface of WDR5, thereby preventing its interaction with MLL. This disruption of the WDR5-MLL complex is essential for inhibiting the catalytic activity of MLL histone methyltransferase (HMT). The subsequent decrease in H3K4 methylation at the promoter regions of MLL target genes leads to their transcriptional repression, ultimately inducing anti-leukemic effects.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of MM-589.

Table 1: Biochemical Activity of MM-589

| Target | Assay | IC50 (nM) | Reference |

| WDR5 Binding | Biochemical Assay | 0.90 | [1][2] |

| MLL H3K4 Methyltransferase | HMT Assay | 12.7 | [1][2] |

Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines

| Cell Line | MLL Status | Assay | Incubation Time | IC50 (µM) | Reference |

| MV4-11 | MLL-AF4 fusion | Cell Growth | 4 days | 0.25 | [1] |

| MOLM-13 | MLL-AF9 fusion | Cell Growth | 4 days | 0.21 | [1] |

| HL-60 | MLL wild-type | Cell Growth | 4 days | 8.6 | [1] |

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., WST-8, MTT)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

-

Add the appropriate volume of the diluted compound to the corresponding wells. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4 to 7 days.

-

-

Viability Measurement:

-

Add 10 µL of WST-8 or MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

-

Apoptosis Assay

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound via flow cytometry.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

-

Treat cells with this compound at concentrations around the determined IC50 and 5-fold higher for 48 to 72 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This protocol is for detecting changes in the levels of H3K4 trimethylation (H3K4me3) and the expression of MLL target proteins, HOXA9 and MEIS1, following treatment with this compound.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K4me3, anti-HOXA9, anti-MEIS1, anti-Histone H3 (loading control), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at an effective concentration (e.g., 1-5 µM) for 48-72 hours.

-

Harvest and lyse the cells in RIPA buffer. For histone analysis, a histone extraction protocol may be required.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control.

-

Conclusion

This compound is a valuable research tool for investigating the role of the WDR5-MLL interaction in leukemia and other cancers. The protocols outlined in these application notes provide a framework for studying the cellular effects of this potent inhibitor. Researchers can adapt these methodologies to their specific cell lines and experimental questions to further elucidate the therapeutic potential of targeting the WDR5-MLL axis.

References

- 1. MV4-11 Cells [cytion.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]

- 4. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Leibniz Institute DSMZ: Details [dsmz.de]

- 7. Leibniz Institute DSMZ: Details [dsmz.de]

Application Notes: High-Throughput Screening of Protein-Protein Interaction Inhibitors using a LANCE® Ultra™ TR-FRET Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and application notes for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed for the high-throughput screening (HTS) of small molecule inhibitors of protein-protein interactions (PPIs). While the specific example focuses on the interaction between Menin and MLL1, the principles and methodologies described herein are broadly applicable to other PPI targets. The LANCE® Ultra™ technology from PerkinElmer offers a robust, sensitive, and homogeneous assay format suitable for identifying and characterizing novel therapeutic agents.

Introduction

Protein-protein interactions are fundamental to numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer. The interaction between Menin and the mixed-lineage leukemia 1 (MLL1) protein is a critical driver in certain types of leukemia. Inhibiting this interaction presents a promising therapeutic strategy. This application note details a TR-FRET assay to identify inhibitors of the Menin-MLL1 interaction. The assay utilizes a terbium-labeled anti-GST antibody (donor) that binds to a GST-tagged Menin protein, and a ULight™-labeled streptavidin (acceptor) that binds to a biotinylated MLL1 peptide. When in close proximity, excitation of the terbium donor leads to energy transfer to the ULight acceptor, resulting in a fluorescent signal. Small molecules that disrupt the Menin-MLL1 interaction will lead to a decrease in this signal.

Signaling Pathway: HER3

While the example assay focuses on Menin-MLL1, assays of this type are commonly used in cancer research targeting various signaling pathways. The HER3 (ErbB3) signaling pathway, for instance, is a crucial pathway in cancer development and therapeutic resistance. HER3 is a member of the epidermal growth factor receptor (EGFR) family and, upon binding its ligand neuregulin (NRG), it forms heterodimers with other HER family members, primarily HER2. This dimerization leads to the activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and migration.[1][2][3][4]

Caption: HER3 Signaling Pathway.

Experimental Workflow: TR-FRET PPI Assay

The general workflow for the TR-FRET based protein-protein interaction assay is a simple, homogeneous "add-and-read" procedure, making it highly amenable to automated high-throughput screening.

Caption: General TR-FRET PPI Assay Workflow.

Materials and Methods

Reagents and Materials

-

LANCE® Ultra™ TR-FRET Detection Buffer, 10X (PerkinElmer, TRF101)

-

LANCE® Ultra™ Tb-anti-GST Antibody (PerkinElmer, TRF110)

-

ULight™-Streptavidin (PerkinElmer, TRF102)

-

GST-Menin (in-house or commercially sourced)

-

Biotinylated-MLL1 peptide (in-house or commercially sourced)

-

Test Compounds (dissolved in DMSO)

-

ProxiPlate™-384 Plus, white (PerkinElmer, 6008280)

-

Plate reader with TR-FRET capability (e.g., PerkinElmer EnVision®)

Assay Protocol

-

Reagent Preparation:

-

Prepare 1X LANCE® Detection Buffer by diluting the 10X stock with deionized water.

-

Prepare working solutions of GST-Menin and Biotin-MLL1 peptide in 1X LANCE® Detection Buffer. The optimal concentrations should be determined by cross-titration experiments.

-

Prepare a working solution of the detection reagents: LANCE® Ultra™ Tb-anti-GST Antibody and ULight™-Streptavidin in 1X LANCE® Detection Buffer.

-

-

Assay Procedure (384-well format):

-

Dispense 50 nL of test compound (or DMSO for controls) into the wells of a 384-well ProxiPlate™.

-

Add 5 µL of the GST-Menin working solution to all wells.

-

Add 5 µL of the Biotin-MLL1 peptide working solution to all wells.

-

Seal the plate and incubate for 60 minutes at room temperature to allow for the protein-protein interaction to reach equilibrium.

-

Add 10 µL of the detection reagent mixture to all wells.

-

Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader using standard terbium TR-FRET settings (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).

-

-

Data Analysis:

-

The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm) multiplied by 10,000.

-

Percent inhibition is calculated relative to high (no inhibitor) and low (no protein interaction) controls.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Representative Data

The following table summarizes hypothetical data from a screen for inhibitors of the Menin-MLL1 interaction.

| Parameter | Value | Description |

| Assay Window | 15-fold | The ratio of the signal from the positive control (interacting proteins) to the negative control. |

| Z' Factor | 0.78 | A statistical measure of the quality of the HTS assay, with a value > 0.5 considered excellent. |

| Hit Compound ID | MM-XXX | A unique identifier for a compound that shows significant inhibition. |

| IC50 of MM-XXX | 25 nM | The concentration of the inhibitor that reduces the TR-FRET signal by 50%. |

| DMSO Tolerance | Up to 1% | The maximum concentration of DMSO in the final assay volume that does not significantly affect performance. |

| Signal Stability | > 4 hours | The duration for which the assay signal remains stable, providing a flexible window for plate reading. |

Conclusion

The LANCE® Ultra™ TR-FRET assay provides a sensitive, robust, and high-throughput method for screening and characterizing inhibitors of protein-protein interactions. The homogeneous format minimizes handling steps and is well-suited for automation. The principles and protocol described can be adapted to a wide variety of PPI targets, facilitating the discovery of novel therapeutics.

References

Application Notes and Protocols for MM-589 TFA in MV4-11 and MOLM-13 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 TFA is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3][4] The MLL methyltransferase complex is a key epigenetic regulator, and its aberrant activity, often driven by MLL translocations, is a hallmark of aggressive acute myeloid leukemia (AML).[1] this compound disrupts the MLL1-WDR5 interaction, leading to the inhibition of histone H3 lysine 4 (H3K4) methylation and the downregulation of key target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1][5][6]

The human AML cell lines MV4-11 and MOLM-13 both harbor MLL gene rearrangements, rendering them particularly sensitive to the disruption of the WDR5-MLL interaction.[1] These cell lines serve as crucial in vitro models for studying the efficacy and mechanism of action of WDR5-MLL inhibitors like this compound.

These application notes provide detailed protocols for utilizing this compound in MV4-11 and MOLM-13 cell lines, including methods for assessing cell viability, apoptosis, and cell cycle progression, as well as for analyzing the molecular consequences of treatment.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of MM-589.

| Parameter | Value | Reference |

| MM-589 WDR5 Binding Affinity (IC50) | 0.90 nM | [2][3][4] |

| MM-589 MLL HMT Activity Inhibition (IC50) | 12.7 nM | [2][3][4] |

Table 1: Biochemical Activity of MM-589

| Cell Line | MM-589 IC50 (72-96 hours) | Reference |

| MV4-11 | 0.25 µM | [1][3] |

| MOLM-13 | 0.21 µM | [1][3] |